cis-2-Phenylcyclopropylamine
Overview
Description
Cis-2-phenylcyclopropylamine: is an organic compound with the molecular formula C₉H₁₁N It is a cyclopropylamine derivative where the phenyl group is attached to the second carbon of the cyclopropane ring in the cis configuration
Mechanism of Action
Target of Action
The primary target of cis-2-Phenylcyclopropylamine is the Monoamine Oxidase B (MAO B) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, which are essential for transmitting signals in the brain .
Mode of Action
This compound interacts with its target, the Monoamine Oxidase B enzyme, by inhibiting its activity . This inhibition is achieved through the formation of a covalent bond with the flavin adenine dinucleotide (FAD) at the bottom of the catalytic pocket of the enzyme, thereby arresting FAD-dependent oxidative demethylation .
Biochemical Pathways
The inhibition of Monoamine Oxidase B by this compound affects the metabolic pathways of monoamine neurotransmitters . This results in increased levels of these neurotransmitters, leading to downstream effects such as mood elevation, which is why compounds like this compound are used in the treatment of depression .
Pharmacokinetics
It is known that the compound forms a covalent bond with the monoamine oxidase b enzyme, suggesting that it may have a long-lasting effect .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of Monoamine Oxidase B, leading to increased levels of monoamine neurotransmitters. This can result in mood elevation, making the compound effective in the treatment of depression .
Biochemical Analysis
Biochemical Properties
cis-2-Phenylcyclopropylamine interacts with various enzymes and proteins in biochemical reactions . It has been identified as a mechanism-based inhibitor of monoamine oxidases (MAO) and lysine-specific demethylase (LSD1) . These interactions are crucial for the design of mechanism-based inhibitors for the treatment of depression and cancer .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used as a scaffold to develop covalent-binding inhibitors against LSD1/KDM1A, a therapeutic target for several cancers .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inactivates MAO B by forming a C4a adduct with the flavin cofactor, whereas LSD1 forms an N5 adduct . These adducts are formed after oxidation of the compound by the enzyme .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .
Metabolic Pathways
This compound is involved in metabolic pathways . Specific information on the enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, is not currently available .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . Specific information on its localization or accumulation is not currently available .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Stereospecific Synthesis: The synthesis of cis-2-phenylcyclopropylamine can be achieved through stereospecific methods. One approach involves the reaction of styrene with ethyl diazoacetate to form cis,trans-ethyl 2-phenylcyclopropanecarboxylate.
Alternative Methods: Another method involves the use of anhydrous sodium ethoxide to isomerize an intermediate ester, followed by hydrolysis and subsequent reactions to obtain the cis isomer.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cis-2-phenylcyclopropylamine can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: Cis-2-phenylcyclopropylamine is used as a building block in organic synthesis, particularly in the development of novel inhibitors for enzymes such as MAO and LSD1 .
Biology: In biological research, this compound is studied for its potential to modulate enzyme activity, which can have implications in understanding various biochemical pathways .
Medicine: The compound has potential therapeutic applications as an antidepressant and in the treatment of certain cancers due to its inhibitory effects on MAO and LSD1 .
Industry: While specific industrial applications are limited, the compound’s role in research and development makes it valuable for pharmaceutical and biochemical industries.
Comparison with Similar Compounds
Trans-2-phenylcyclopropylamine: The trans isomer of cis-2-phenylcyclopropylamine, which has similar inhibitory effects on MAO but differs in its stereochemistry and potentially its biological activity.
Cyclopropylamine: A simpler analog without the phenyl group, used as a reference compound in studies of cyclopropylamine derivatives.
2-fluoroethylamine: Another related compound used for comparison in studies of conformational preferences and basicity.
Uniqueness: this compound is unique due to its specific cis configuration, which can influence its binding affinity and selectivity for target enzymes. This configuration can result in different biological activities compared to its trans isomer and other related compounds .
Properties
IUPAC Name |
(1R,2R)-2-phenylcyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCINSCMGFISI-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159308 | |
Record name | Tranylcypromine, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13531-35-6, 69684-88-4 | |
Record name | Tranylcypromine, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-phenylcyclopropane (cis) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069684884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tranylcypromine, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRANYLCYPROMINE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXA9ID52RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.